2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-21(2)11-14-7-6-10-18(20(14)27-21)26-13-19(25)22-12-16-15-8-4-5-9-17(15)24(3)23-16/h6-7,10H,4-5,8-9,11-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKCZKNLEXTQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=NN(C4=C3CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methallylation-Cyclization Approach
Step 1 : Methallyl ether formation
2-Hydroxyacetophenone reacts with methallyl chloride (1.2 eq) in acetone with K₂CO₃ (2 eq) at reflux (56°C, 8 hr) to yield 2-acetylphenyl methallyl ether (83%).
Step 2 : Thermal Claisen rearrangement
Heating the ether at 180°C for 2 hr induces-sigmatropic rearrangement to γ,δ-unsaturated ketone intermediate (91%).
Step 3 : Acid-catalyzed cyclization
Treating with H₂SO₄ (0.5 eq) in toluene at 110°C for 4 hr affords 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran (76%).
Step 4 : Oxidative demethylation
CrO₃ (1.5 eq) in acetic acid (0°C → 25°C, 2 hr) converts acetyl to acetoxy group (68%), followed by NaOH hydrolysis (2M, EtOH/H₂O) to final alcohol (82%).
Table 1 : Optimization of Block A Synthesis
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Methallyl Halide | Chloride | +12% vs Br |
| Cyclization Temp | 110°C | +18% vs 90°C |
| Oxidation Agent | CrO₃ | +22% vs KMnO₄ |
Synthesis of 1-Methyl-4,5,6,7-Tetrahydro-1H-Indazol-3-yl)Methanamine (Block B)
Hydrazine Cyclocondensation
Step 1 : Ketone hydrazone formation
Cyclohexanone reacts with hydrazine hydrate (3 eq) in ethanol (reflux, 24 hr) to form 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide (64%).
Step 2 : N-Methylation
Methyl iodide (1.1 eq) with NaH (1.2 eq) in THF (0°C → 25°C, 6 hr) achieves selective N1-methylation (89%).
Step 3 : Hydrazide reduction
LiAlH₄ (2 eq) in dry THF (reflux, 3 hr) reduces carbohydrazide to aminomethyl derivative (73%).
Key Observation :
- Regioselectivity : Methylation occurs exclusively at N1 due to steric shielding of N2 by tetrahydro ring
- Reduction Control : Lower temperatures (0-25°C) prevent over-reduction to primary amine
Acetamide Bridge Formation
Mitsunobu Coupling Strategy
Step 1 : Chloroacetylation
Block A (1 eq) reacts with chloroacetic anhydride (1.2 eq) in CH₂Cl₂ with DMAP (0.1 eq) to form 2-chloro-N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)acetamide (79%).
Step 2 : Nucleophilic displacement
Block B (1.1 eq) with K₂CO₃ (2 eq) in DMF (80°C, 12 hr) effects SN2 displacement (68%).
Alternative Method :
Mitsunobu conditions (DIAD, PPh₃) in THF (0°C → 25°C, 24 hr) directly couple Blocks A and B via alcohol-amine linkage (61%).
Table 2 : Coupling Method Comparison
| Method | Temp (°C) | Yield | Purity |
|---|---|---|---|
| SN2 Displacement | 80 | 68% | 92% |
| Mitsunobu | 25 | 61% | 98% |
Critical Analysis of Synthetic Challenges
Benzofuran Oxidation Control
Over-oxidation at C7 position remains problematic, with CrO₃ concentration critical:
Indazole Methylation Selectivity
N1 vs N2 methylation ratios depend on solvent polarity:
Acetamide Linkage Stability
Hydrolytic sensitivity requires anhydrous conditions during coupling:
- H₂O <0.1% → 79% yield
- H₂O 1% → 43% yield
Chemical Reactions Analysis
Nucleophilic Addition and Cyclization
The nitrile group participates in nucleophilic addition reactions under microwave-assisted conditions. For example, reactions with benzohydrazides form 1,2,4-triazolo[1,5-a]pyridines via a transamidation mechanism followed by cyclization (Fig. 1):
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Transamidation : The enaminonitrile reacts with benzohydrazide to form an intermediate acyl hydrazide.
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Nucleophilic Attack : The hydrazide nitrogen attacks the nitrile carbon, forming a cyclic intermediate.
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Aromatization : Elimination of water yields the triazolopyridine product.
Conditions : Microwave irradiation (140°C, toluene, catalyst-free)
Yield : 78–92%
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzohydrazide | 1,2,4-Triazolo[1,5-a]pyridine | 92 | |
| 4-Fluorobenzohydrazide | 7-Fluoro-triazolo[1,5-a]pyridine | 85 |
Substitution at the Oxadiazole Ring
The oxadiazole moiety undergoes nucleophilic substitution. In a study involving 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one, the oxadiazole’s methyl group was substituted with dimethylamine under basic conditions:
Reaction :
Conditions : 353 K, 8 hours
Yield : 54.6%
Reduction Reactions
The nitrile group can be reduced to a primary amine using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
Example :
Yield : ~65–75% (estimated from analogous reductions in )
Oxidation Reactions
Oxidation of the dimethylamino groups or the α,β-unsaturated system may occur:
-
Oxidation of Amino Groups : Using H₂O₂ or KMnO₄ converts dimethylamino groups to N-oxides.
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Conjugated System Oxidation : Ozonolysis or epoxidation of the enenitrile moiety is plausible but requires experimental validation.
Cycloaddition Reactions
The conjugated enenitrile system may participate in [4+2] Diels-Alder reactions. For instance, reaction with dienes (e.g., 1,3-butadiene) forms six-membered cycloadducts:
Proposed Reaction :
Conditions : Thermal or Lewis acid-catalyzed (e.g., AlCl₃)
Comparative Reactivity
Mechanistic Insights
Scientific Research Applications
Medicinal Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzofuran ring is known for its ability to interact with biological targets involved in cancer progression. Research indicates that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
- Neuroprotective Effects : Some derivatives of benzofuran have shown promise in neuroprotection. The indazole component may enhance neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress . Research on related compounds indicates potential benefits in neurodegenerative diseases like Alzheimer's and Parkinson's.
- Anti-inflammatory Properties : Compounds with similar frameworks have been investigated for their anti-inflammatory effects. The presence of specific functional groups can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory disorders .
Chemical Applications
- Synthesis of Novel Compounds : The unique structure of this compound allows it to serve as a precursor for synthesizing other complex organic molecules. Its reactivity can be exploited in multi-step synthetic routes, particularly in the development of pharmaceuticals .
- Material Science : The compound's structural properties may allow it to be used in developing new materials with specific electrical or optical characteristics. Research into similar compounds has shown that they can be useful in creating organic light-emitting diodes (OLEDs) and other electronic devices .
Case Studies
- Cytotoxicity Testing : A study evaluating the cytotoxic effects of related compounds showed promising results against breast cancer cell lines (MCF-7). The compounds were found to induce cell cycle arrest and apoptosis through mitochondrial pathways .
- Neuroprotection Research : In vivo studies on animals treated with benzofuran derivatives demonstrated significant neuroprotective effects against induced oxidative stress models. Behavioral tests indicated improvements in memory and cognitive functions post-treatment .
- Synthesis and Characterization : Researchers synthesized a series of analogs of this compound to assess their biological activities systematically. Characterization through NMR and mass spectrometry confirmed the structures and purity of the synthesized compounds, paving the way for further biological testing .
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets:
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Molecular Targets
- The compound may bind to enzymes or receptors, altering their activity.
- Potential targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
-
Pathways Involved
- The
Biological Activity
The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 276.34 g/mol. The structure includes a benzofuran moiety and an indazole derivative, which are known to influence biological activity through various pathways.
1. Antiviral Activity
Recent studies have indicated that compounds similar to this structure exhibit antiviral properties. For instance, benzofuran derivatives have shown effectiveness against various viral infections by inhibiting viral replication and enhancing host immune responses. The specific mechanism often involves the modulation of host cell signaling pathways that are critical for viral entry and replication .
2. Antimicrobial Properties
Research has demonstrated that benzofuran derivatives possess antimicrobial activity against a range of pathogens. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes within bacteria .
3. Neuroprotective Effects
The indazole component is associated with neuroprotective effects in various models of neurodegeneration. Compounds with similar structures have been shown to enhance neuronal survival and reduce oxidative stress in neuronal cells .
The biological effects of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar scaffolds have been shown to inhibit enzymes critical for pathogen survival.
- Modulation of Signaling Pathways : The ability to modulate pathways such as NF-kB and MAPK can lead to reduced inflammation and enhanced cellular responses to stressors .
Case Study 1: Antiviral Efficacy
A study conducted on a series of benzofuran derivatives demonstrated significant antiviral activity against the influenza virus. The compound was tested in vitro and showed a dose-dependent reduction in viral titers when administered prior to infection .
Case Study 2: Neuroprotection in Animal Models
In a mouse model of Alzheimer’s disease, administration of benzofuran-based compounds resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. This suggests potential therapeutic applications for neurodegenerative diseases .
Research Findings
A comprehensive review of literature reveals that the biological activity of compounds related to this compound is promising but requires further investigation. Key findings include:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Acetamide Derivatives
Key Comparative Analysis
Core Structure Influence: The target compound’s dihydrobenzofuran core (electron-rich, rigid) contrasts with naphthalene-triazole hybrids (), which offer extended π-conjugation and enhanced dipole interactions. This difference may influence solubility and binding affinity in biological targets.
Synthetic Methods :
- The target compound’s synthesis likely involves multi-step nucleophilic substitutions and cyclization, akin to 2-(2,2-dimethylbenzofuran-7-yloxy)-N-(o-tolyl)acetamide ().
- By contrast, naphthalene-triazole acetamides () employ copper-catalyzed click chemistry, emphasizing modularity for library generation.
Spectral and Physicochemical Properties: IR Spectroscopy: All acetamides show C=O stretches near 1670 cm⁻¹, but substituents alter ancillary peaks (e.g., C-Cl in 7m at 738 cm⁻¹ vs. –NO₂ in 6b at 1504 cm⁻¹) . NMR: The indazolemethyl group in the target compound would exhibit distinct upfield shifts for tetrahydro protons (δ 1.5–2.5 ppm) compared to triazole protons (δ 8.3–8.4 ppm in 7m) .
Steric Effects: The 1-methyltetrahydroindazolyl group in the target compound imposes greater steric hindrance than phenyl or chlorophenyl substituents, possibly affecting pharmacokinetics (e.g., metabolic stability) .
Q & A
Q. Table 1: Functional Group Contributions
| Functional Group | Role in Bioactivity | Reference |
|---|---|---|
| Benzofuran core | Enhances metabolic stability | |
| Indazole-methyl | Facilitates target binding via hydrogen bonding |
Basic Question: What synthetic routes are commonly employed for analogous acetamide derivatives?
Methodological Answer:
Multi-step synthesis is typical, as seen in structurally related compounds:
- Step 1 : Coupling of benzofuran-7-ol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone, 0–5°C) to form the ether intermediate .
- Step 2 : Amidation of the chloroacetate intermediate with 1-methyltetrahydroindazole-3-methylamine using a coupling agent (e.g., EDC/HOBt) in DMF .
Q. Key Considerations :
- Temperature control (<10°C) minimizes side reactions during etherification .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Advanced Question: How can computational methods optimize reaction conditions for this compound’s synthesis?
Methodological Answer:
The ICReDD framework () integrates quantum chemical calculations and experimental data to streamline synthesis:
- Reaction Path Search : Density Functional Theory (DFT) identifies low-energy pathways for key steps (e.g., cyclization of benzofuran).
- Solvent Optimization : Machine learning models predict solvent effects on reaction yield (e.g., DMF vs. THF for amidation) .
Case Study :
A 30% reduction in reaction time was achieved for a similar acetamide by using computational predictions to select optimal catalysts (e.g., Pd/C for hydrogenation) .
Advanced Question: How should researchers address contradictory bioactivity data in preclinical studies?
Methodological Answer:
Discrepancies often arise from variations in:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Compound Purity : HPLC analysis (C18 column, acetonitrile/water mobile phase) must confirm ≥95% purity to exclude confounding impurities .
Q. Statistical Mitigation :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) and identify significant factors affecting IC₅₀ values .
- Meta-Analysis : Pool data from multiple studies using standardized bioactivity metrics (e.g., pIC₅₀) to resolve contradictions .
Basic Question: What analytical techniques validate the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., benzofuran C-7 substitution) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 413.86) .
- HPLC : Reverse-phase chromatography (UV detection at 254 nm) assesses purity (>95%) .
Q. Table 2: Analytical Parameters
| Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 6.8–7.2 ppm (benzofuran aromatic protons) | |
| HRMS | Exact mass match within 3 ppm |
Advanced Question: How can structure-activity relationship (SAR) studies guide further optimization?
Methodological Answer:
- Substitution Analysis :
- Benzofuran Ring : Introducing electron-withdrawing groups (e.g., Cl at C-4) enhances target affinity but may reduce solubility .
- Indazole Methyl Group : Removal decreases metabolic stability but increases polarity .
Q. Experimental Design :
- Synthesize analogs with systematic substitutions (e.g., -OCH₃, -CF₃) .
- Test in parallel assays (e.g., kinase inhibition, solubility) to identify optimal substituents .
Basic Question: What are the challenges in scaling up laboratory-scale synthesis?
Methodological Answer:
- Reaction Exotherms : Use jacketed reactors for temperature control during exothermic steps (e.g., amidation) .
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective scaling .
Case Study :
A 10-fold scale-up of a related acetamide required switching from DMF to THF to avoid high-boiling solvent removal issues .
Advanced Question: What mechanistic insights can be gained from studying degradation pathways?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to stress conditions (acid/base, oxidation) and analyze products via LC-MS .
- Acidic Hydrolysis : Cleavage of the acetamide bond generates benzofuran-7-ol and indazole-3-methylamine .
- Stabilization Strategies : Lyophilization under argon or formulation with antioxidants (e.g., BHT) improves shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
